IACS-010759 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IACS-010759 HCl, also known as IACS-10759, is a potent and selective Oxidative Phosphorylation Inhibitor . It has potential antineoplastic activity and robustly inhibits proliferation and induces apoptosis in models of brain cancer and acute myeloid leukemia (AML) reliant on OXPHOS .
Molecular Structure Analysis
The molecular formula of IACS-010759 HCl is C25H25F3N6O4S, and its molecular weight is 562.57 .Chemical Reactions Analysis
IACS-010759 HCl effectively inhibits ATP production and oxygen consumption in isolated mitochondria, and inhibits the conversion of NADH to NAD+ in immunoprecipitated complex I . It also inhibits mitochondrial respiratory complex I through a unique mechanism .Physical And Chemical Properties Analysis
IACS-010759 HCl is a solid compound that is soluble in DMSO to 75 mM . It has a CAS Number of 1570496-34-2 .Wissenschaftliche Forschungsanwendungen
Antitumor Activity in Brain Cancer and Acute Myeloid Leukemia (AML)
IACS-010759 HCl showed robust inhibition of proliferation and induced apoptosis in brain cancer and AML models reliant on oxidative phosphorylation (OXPHOS). It inhibited tumor growth effectively in vivo at well-tolerated doses (Molina et al., 2018).
Combination with Venetoclax for Enhanced Effectiveness
When combined with venetoclax, a BH3 mimetic, IACS-010759 HCl showed synergistic antileukemic activity against OXPHOS-reliant AML cell lines and primary patient samples. This combination was more effective in reducing tumor burden and extending survival in AML cell line derived xenograft mouse models (Liu et al., 2020).
Unique Mechanism of Action
The mechanism of action of IACS-010759 HCl on complex I differs from other known quinone-site inhibitors, making it a unique and potent inhibitor for glycolysis-deficient hypoxic tumor cells. This distinct mechanism contributes to its effectiveness in targeting mitochondrial respiratory complex I (Tsuji et al., 2020).
Phase I Clinical Trials
IACS-010759 HCl has advanced to phase I clinical trials for treating relapsed, refractory AML and solid tumors. Initial trials have shown promising outcomes, encouraging further development of this inhibitor for cancer treatment (Molina et al., 2017).
Effectiveness in MYC-Driven B-Cell Lymphoma
Research suggests that targeting mitochondrial complex I with IACS-010759, in combination with ascorbate (vitamin C), can enhance the therapeutic action against MYC-driven B-cell lymphoma. This combination induces oxidative stress and disrupts redox homeostasis, improving the outcome of high-grade lymphomas and other MYC-driven cancers (Donati et al., 2022).
Safety And Hazards
Zukünftige Richtungen
IACS-010759 HCl is currently in clinical development to target OXPHOS dependent tumors . It has shown significant efficacy in multiple tumor indications both in vitro and in vivo . Future research may focus on its potential use in treating other types of cancers that are highly dependent on OXPHOS .
Eigenschaften
IUPAC Name |
5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N6O4S.ClH/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36;/h3-9,14,21H,10-13,15H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSCFOVOISLXTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClF3N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
IACS-10759 Hydrochloride | |
CAS RN |
1807523-99-4 |
Source
|
Record name | IACS-010759 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807523994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IACS-010759 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ543NW1NF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.